molecular formula C16H21ClIN3O4S B608373 K-Ras(G12C) inhibitor 9

K-Ras(G12C) inhibitor 9

Cat. No.: B608373
M. Wt: 513.8 g/mol
InChI Key: ZGUSBCDCZNBNQT-UHFFFAOYSA-N
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Description

K-Ras(G12C) inhibitor 9 is a small molecule that specifically targets the K-Ras(G12C) mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This compound is an irreversible, allosteric inhibitor that binds to the mutant cysteine residue in the K-Ras protein, thereby inhibiting its activity and preventing downstream signaling pathways that promote cancer cell proliferation .

Mechanism of Action

Target of Action

The primary target of K-Ras(G12C) inhibitor 9 is the K-Ras protein , specifically the G12C mutation . K-Ras is a small GTPase and is among the most commonly mutated oncogenes in cancer . The G12C mutation is particularly prevalent in non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and pancreatic ductal adenocarcinoma (PDAC) .

Mode of Action

K-Ras(G12C) inhibitors, including inhibitor 9, preferentially bind to the GDP-bound conformation of the K-Ras protein . This binding blocks the exchange with GTP, thus preventing the activation of the signaling cascade . The inhibitors are covalent, meaning they form a strong bond with the mutant protein, locking it in an inactive state .

Biochemical Pathways

The action of K-Ras(G12C) inhibitors affects several biochemical pathways. The primary pathway is the RAS/MAPK pathway , which is involved in cell proliferation and survival . By inhibiting the G12C mutation, these inhibitors disrupt this pathway, leading to a reduction in oncogenic signaling . Resistance to these inhibitors can arise through various mechanisms, including reactivation of the same signaling or via alternative pathways .

Pharmacokinetics

The pharmacokinetics of K-Ras(G12C) inhibitors like inhibitor 9 involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the drug. For example, GEC255, a novel KRAS G12C inhibitor, showed a linear increase in AUC exposure and Cmax with increasing doses . The Tmax was 2-4 hours in all dosing groups, and Ctrough within the 24-hour period was higher than pERK IC90 even in low dose group .

Result of Action

The result of the action of K-Ras(G12C) inhibitors is a decrease in the proliferation of cancer cells. This is achieved by locking the K-Ras protein in an inactive state, thus preventing it from promoting cell proliferation . Resistance to these inhibitors can develop through various mechanisms, including mutations that reduce drug efficacy or increase the expression of mutant k-ras .

Action Environment

The action, efficacy, and stability of K-Ras(G12C) inhibitors can be influenced by various environmental factors. These include the tumor microenvironment, which can impact drug response . For example, immune checkpoints, which are modulators of immune activation, can destroy anti-tumor immunity and thus influence the effectiveness of these inhibitors . Understanding these environmental influences is crucial for the design, testing, and clinical application of K-Ras(G12C) inhibitors .

Biochemical Analysis

Biochemical Properties

K-Ras(G12C) Inhibitor 9 preferentially binds to the GDP-bound conformation of RAS, blocking the exchange with GTP and thus preventing the activation of the signaling cascade . It interacts with the mutant cysteine-12 residue, disrupting signaling by this long-“undruggable” target . The inhibitor forms a covalent bond with the mutant cysteine, exploiting its strong nucleophilicity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses ERK and AKT signaling pathways, which are crucial for cell proliferation and survival . Resistance to this compound therapy can occur due to intrinsic or acquired resistance mechanisms at the cellular, molecular, and genetic levels .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the GDP-bound state of KRAS(G12C), exploiting the strong nucleophilicity of the acquired cysteine . This binding prevents the exchange of GDP for GTP, thereby inhibiting the activation of the signaling cascade . This mechanism effectively locks the KRAS G12C protein in an inactive state .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. For instance, resistance to the inhibitor can develop over time due to various mechanisms, including mutations that reduce drug efficacy or increase the expression of mutant KRAS

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study using a KRAS G12C knock-in mouse model of NSCLC, this compound showed comparable efficacy to sotorasib in driving tumor regression

Metabolic Pathways

This compound is involved in the MAP kinase pathway, PI3K-AKT-mTOR pathway, and the tumour invasion and metastasis-inducing protein 1 (TIAM1-RAC) and RAS-related protein (RAL) pathways . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

It is known to bind to the GDP-bound state of KRAS(G12C), which is typically localized to the cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-Ras(G12C) inhibitor 9 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary chemical moieties. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to ensure the compound meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

K-Ras(G12C) inhibitor 9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium, and bases like triethylamine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent degradation .

Major Products

The major product of the reaction between this compound and the K-Ras protein is a covalently modified K-Ras protein, which is rendered inactive and unable to promote cancer cell growth .

Properties

IUPAC Name

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUSBCDCZNBNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClIN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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